![molecular formula C14H16BN3O2 B8180941 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B8180941.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring fused to an imidazo[1,2-a]pyridine core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the borylation of an imidazo[1,2-a]pyridine precursor using a boronic ester reagent under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive boron-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borate esters.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or THF.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Primary amines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, compounds containing the boron moiety have been linked to enhanced efficacy in targeting cancer cells. Studies have shown that the incorporation of the dioxaborolane group improves the pharmacokinetic profile and bioavailability of these compounds in vitro and in vivo .
2. Kinase Inhibition
The compound has been investigated as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, and their dysregulation is often implicated in cancer. The structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile allows for specific interactions with the ATP-binding site of kinases, potentially leading to selective inhibition .
Organic Synthesis
1. Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis. Its unique functional groups enable it to participate in various reactions such as Suzuki coupling and cross-coupling reactions. These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
2. Development of New Synthetic Routes
The use of this compound has led to the development of new synthetic methodologies that improve yield and reduce waste in chemical processes. This is particularly relevant in green chemistry initiatives aimed at sustainable practices in chemical manufacturing .
Materials Science
1. Synthesis of Functionalized Polymers
The compound can be utilized to synthesize functionalized polymers with specific properties suitable for applications in electronics and photonics. The incorporation of boron-containing groups enhances the thermal stability and electrical conductivity of these materials .
2. Nanomaterials Development
Recent studies have explored the application of this compound in the creation of nanomaterials with tailored properties for use in drug delivery systems and biosensors. The ability to modify its structure allows for the design of nanoparticles that can encapsulate therapeutic agents effectively .
Case Studies
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The imidazo[1,2-a]pyridine core can interact with various biological targets, including receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine: Similar structure but different positioning of the imidazo ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring instead of an imidazo ring.
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Features a dihydropyridine ring and a tert-butyl group.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile is unique due to its combination of a boron-containing dioxaborolane ring, an imidazo[1,2-a]pyridine core, and a carbonitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H17BN2O2
- Molecular Weight : 244.10 g/mol
- CAS Number : 1256359-19-9
Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds often exhibit inhibitory effects on various kinases. The specific mechanism of action for this compound is primarily linked to its ability to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β) , which plays a critical role in numerous cellular processes including metabolism and cell proliferation.
Inhibition of GSK-3β
In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit GSK-3β with IC50 values in the nanomolar range. For instance, related compounds have shown IC50 values ranging from 4 nM to 9 nM . This potent inhibition suggests that the compound may be useful in therapeutic contexts where GSK-3β modulation is beneficial.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various assays:
-
GSK-3β Inhibition Assay :
- Compounds similar to this one showed significant inhibition of GSK-3β.
- Table 1 summarizes the IC50 values for different derivatives:
Compound IC50 (nM) Compound A 4 Compound B 9 Compound C 12 - Cell Proliferation Assays :
Case Studies
A notable study investigated the effects of a related compound on tumor growth in mouse models. The treatment resulted in a significant reduction in metastatic nodules compared to control groups. This study highlighted the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in oncology .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. For instance:
- Oral Bioavailability : Approximately 31.8% following administration.
- Clearance Rate : 82.7 mL/h/kg after intravenous administration .
Toxicological evaluations have indicated that the compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-6-12-17-8-11(7-16)18(12)9-10/h5-6,8-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYXPBBUVZVVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C#N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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